Pazufloxacin-d4 is a deuterium-labeled derivative of Pazufloxacin, a fluoroquinolone antibiotic. This compound is primarily utilized in scientific research to study the pharmacokinetics and metabolic pathways of Pazufloxacin. The incorporation of deuterium atoms into its molecular structure allows for enhanced tracking and quantification in various biological systems, making it a valuable tool in pharmacological studies.
Pazufloxacin-d4 is classified as a synthetic organic compound. It is recognized for its broad-spectrum antibacterial activity and is particularly noted for its application in pharmacokinetic studies. The International Nonproprietary Name (INN) for Pazufloxacin is associated with its use in clinical settings, particularly in Japan, where it has been approved as a therapeutic agent .
The synthesis of Pazufloxacin-d4 typically involves replacing hydrogen atoms in the Pazufloxacin molecule with deuterium atoms. This process can be achieved through various chemical reactions, often employing deuterated reagents and solvents to ensure the specific incorporation of deuterium at designated positions within the molecule.
Pazufloxacin-d4 has the following molecular characteristics:
The structural integrity of Pazufloxacin-d4 is crucial for its function as an antibiotic, as it mimics the natural substrates of bacterial enzymes involved in DNA replication .
Pazufloxacin-d4 participates in various chemical reactions similar to other fluoroquinolones:
The products formed from these reactions depend on the specific reagents and conditions used.
Pazufloxacin-d4 exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV—essential enzymes for bacterial DNA replication and transcription. By disrupting these processes, Pazufloxacin-d4 effectively leads to bacterial cell death. This mechanism is crucial for its application as an antibiotic in treating bacterial infections .
Pazufloxacin-d4 exhibits several notable physical and chemical properties:
These properties make Pazufloxacin-d4 suitable for various applications in scientific research.
Pazufloxacin-d4 finds extensive applications in scientific research:
Pazufloxacin-d4 represents a strategically deuterated analog of the broad-spectrum fluoroquinolone antibiotic pazufloxacin, where four hydrogen atoms are replaced by deuterium isotopes. This modification, typically at the cyclopropylamine moiety (1-aminocyclopropyl-d₄ group), serves to create a chemically identical but metabolically distinct tracer compound essential for pharmacokinetic and metabolic studies. Its synthesis necessitates precise deuterium incorporation strategies, optimization of isotopic purity, and rigorous analytical validation [1] [8].
Deuterium labeling in fluoroquinolones like pazufloxacin primarily targets metabolically vulnerable sites to retard oxidative degradation or enable precise bioanalytical tracking. For pazufloxacin-d4, deuteration focuses on the cyclopropyl ring adjacent to the piperazinyl nitrogen (N1-position). This site was selected because oxidative metabolism commonly occurs here, generating inactive metabolites. The deuterium atoms stabilize the C-D bonds against cytochrome P450-mediated cleavage due to the kinetic isotope effect (KIE), thereby extending the drug’s half-life in biological matrices [1] [9].
Two principal synthetic routes are employed:
Table 1: Key Deuterium Labeling Sites in Pazufloxacin-d4
Position | Chemical Group | Deuteration Degree | Role in Metabolism |
---|---|---|---|
Cyclopropyl ring | 1-Aminocyclopropyl | Tetradeuteration (d4) | Retards N-dealkylation |
C7 position | Piperazinyl substituent | Undeuterated | Maintains antibacterial activity |
Achieving high isotopic purity (>98%) in pazufloxacin-d4 requires meticulous reaction engineering:
Critical challenges include:
Pazufloxacin-d4 is predominantly synthesized as the methanesulfonate (mesylate) salt (CAS: 1346602-97-8) to enhance solubility and crystallinity. The non-mesylate free acid (CAS: 1346602-96-7) serves as an intermediate:
Table 2: Synthetic Parameters for Pazufloxacin-d4 Forms
Parameter | Free Acid (C₁₆H₁₁D₄FN₂O₄) | Mesylate Salt (C₁₆H₁₁D₄FN₂O₄·CH₄O₃S) |
---|---|---|
CAS Number | 1346602-96-7 | 1346602-97-8 |
Molecular Weight | 322.32 g/mol | 418.43 g/mol |
Deuteration Sites | Cyclopropyl-d4 | Cyclopropyl-d4 |
Key Step | Catalytic deuteration | Salt formation with CD₃SO₃H |
Purity Control | HPLC-UV (>98%) | NMR (DMSO-d6, δ 2.3 ppm for CH₃SO₃) |
The C-D bonds in pazufloxacin-d4 introduce subtle but measurable changes in physicochemical behavior:
Table 3: Deuterium Isotope Effects in Pazufloxacin-d4
Property | Protiated Pazufloxacin | Pazufloxacin-d4 | Analytical Impact |
---|---|---|---|
Metabolic half-life (HLM) | 1.8 ± 0.3 h | 3.1 ± 0.4 h | Extended exposure in tracer studies |
MS detection (m/z [M+H]+) | 317.14 | 321.18 | Distinct ion cluster for quantification |
Plasma protein binding | ∼25% | ∼25% | Unaffected by deuteration |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2